

Biological Activity of Pyrazole-4-Carbaldehyde Derivatives: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde*

CAS No.: 261948-17-8

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Executive Summary

In the realm of medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is widely recognized as a "biologically privileged" pharmacophore. As drug development shifts toward highly targeted, multi-pathway inhibitors, these derivatives have emerged as critical building blocks. This technical guide explores the mechanistic pathways, biological efficacy, and self-validating synthetic protocols of pyrazole-4-carbaldehyde derivatives, providing actionable insights for researchers and drug development professionals.

The Pyrazole-4-Carbaldehyde Pharmacophore

The structural dualism of pyrazole-4-carbaldehyde makes it an exceptional candidate for molecular hybridization. The five-membered heteroaromatic pyrazole ring contains two adjacent nitrogen atoms, providing robust hydrogen bond donor and acceptor capabilities that interact seamlessly with kinase ATP-binding pockets[1]. Simultaneously, the formyl group (-CHO) at the C-4 position serves as a highly reactive electrophilic handle. This allows for rapid derivatization into Schiff bases, chalcones, and complex heterocyclic hybrids via multicomponent reactions (MCRs)[1].

Synthesis Workflow: The Vilsmeier-Haack Formylation

The synthesis of 1H-pyrazole-4-carbaldehydes relies predominantly on the Vilsmeier-Haack reaction. This method is preferred because it achieves simultaneous ring cyclization and formylation in a single, high-yield step[2].

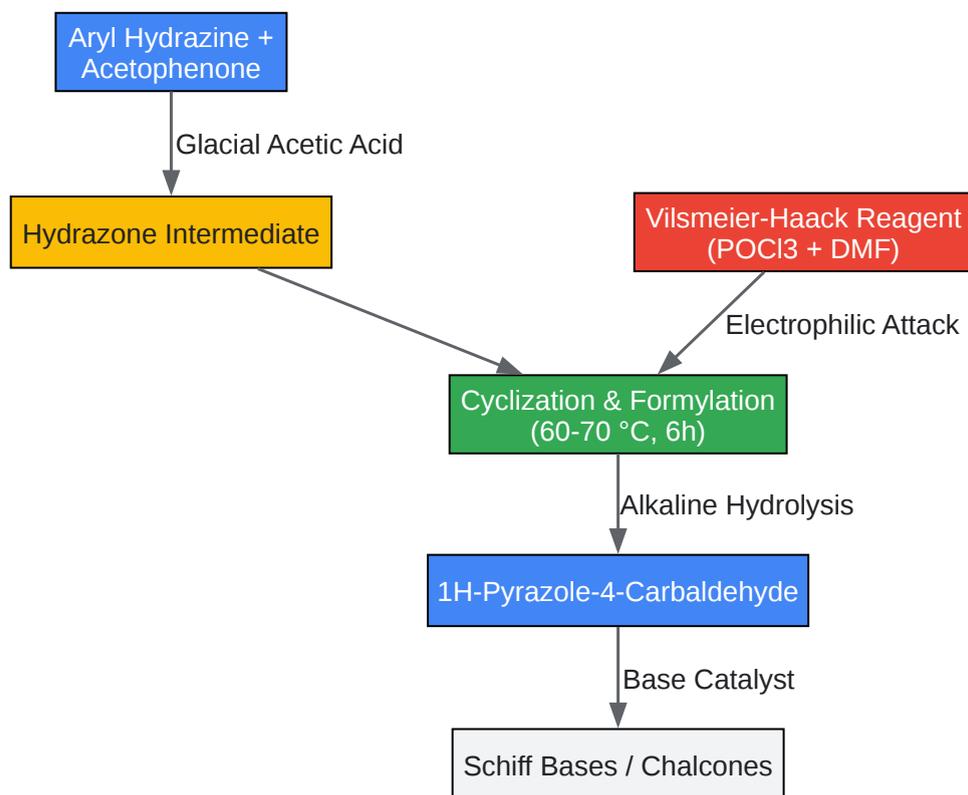
Step-by-Step Methodology

- **Causality & Rationale:** The DMF-POCl₃ adduct acts as a dual-action reagent. It first drives the intramolecular cyclization of the hydrazone intermediate, and subsequently introduces the electrophilic formyl group at the highly activated, electron-rich C-4 position of the newly formed pyrazole ring[3].

Protocol:

- **Hydrazone Formation:** Condense an aromatic ketone (e.g., acetophenone) with a substituted phenylhydrazine in glacial acetic acid.
 - **Validation Checkpoint:** Monitor via Thin-Layer Chromatography (TLC). A successful condensation yields a solid hydrazone intermediate that must be isolated and dried under vacuum to prevent moisture interference in the next step[4].
- **Vilsmeier Reagent Preparation:** In a strictly anhydrous environment, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise.
 - **Causality:** The dropwise addition controls the highly exothermic formation of the chloroiminium ion (Vilsmeier reagent). Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze this highly electrophilic intermediate, drastically reducing the final yield[2].
- **Cyclization and Formylation:** Add the dried hydrazone to the Vilsmeier reagent. Heat the mixture to 60–70 °C for 4–6 hours.
 - **Validation Checkpoint:** The reaction mixture will transition to a deep, viscous solution, indicating the successful formation of the iminium perchlorate intermediate[5].
- **Hydrolysis and Isolation:** Pour the cooled mixture over crushed ice and neutralize with an alkaline solution (e.g., NaOH or NaHCO₃).

- Causality: Alkaline hydrolysis cleaves the iminium species to reveal the final formyl group (-CHO) at the C-4 position. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure 1H-pyrazole-4-carbaldehyde[5].



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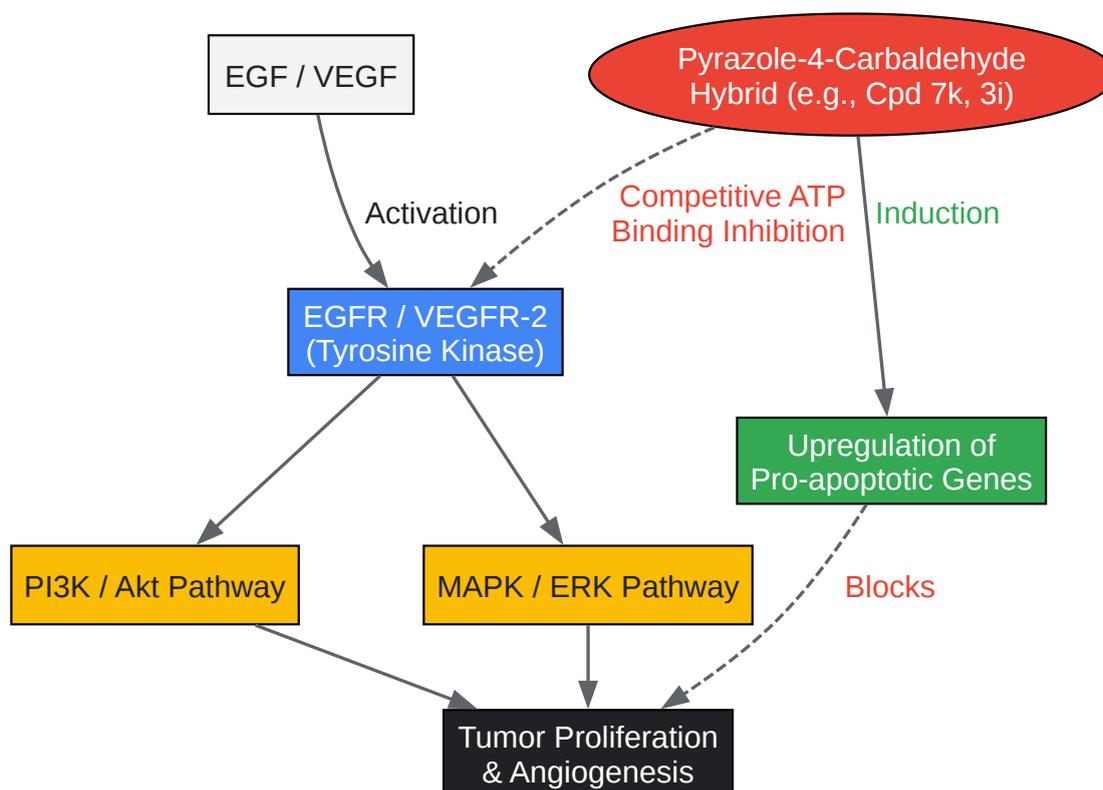
Figure 1: Synthesis workflow of 1H-pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack reaction.

Mechanistic Pathways & Biological Activities

Anticancer & Antiproliferative Activity

The antiproliferative potential of the pyrazole-4-carbaldehyde scaffold is primarily driven by its ability to act as a competitive inhibitor for receptor tyrosine kinases, notably EGFR and VEGFR-2.

- **EGFR Inhibition:** Specific pyrazole-quinoline-pyridine hybrids (e.g., Compound 7k) fit precisely into the ATP-binding pocket of EGFR. Molecular modeling confirms the formation of three hydrogen bonds and one π -cation interaction, resulting in a highly favorable minimum binding energy ($\Delta G_b = -54.69$ kcal/mol) and a potent IC_{50} of $0.51 \mu M$ [6].
- **VEGFR-2 Inhibition & Apoptosis:** Compound 3i has been identified as a highly effective VEGFR-2 inhibitor ($IC_{50} = 8.93$ nM), outperforming standard therapeutics like Sorafenib[7]. Mechanistically, this inhibition blocks downstream PI3K/Akt and MAPK signaling, leading to a 55.2-fold stimulation of apoptosis. This is validated by the upregulation of pro-apoptotic genes and the simultaneous downregulation of the anti-apoptotic Bcl-2 gene[7].
- **Broad-Spectrum Cytotoxicity:** Polysubstituted pyrazoles modified at the C-4 position (e.g., Compound 9) exhibit significant potency across the NCI-60 human tumor cell line panel, achieving a median growth inhibition (GI_{50} MG-MID) of $3.59 \mu M$ [8].



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Figure 2: Mechanistic pathway of EGFR/VEGFR-2 inhibition by pyrazole derivatives inducing apoptosis.

Antimicrobial & Antifungal Activity

Pyrazole-4-carbaldehyde derivatives exhibit potent antimicrobial properties by disrupting critical bacterial enzymatic pathways. Pyrazole hybrids have been designed to target FabH (β -ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid synthesis[6]. Compound 7b binds to the FabH active site via critical hydrogen bonds and π -sigma interactions, yielding an IC_{50} of 3.1 μ M[6]. Furthermore, thiophene-incorporated formyl pyrazoles, such as 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrate broad-spectrum efficacy against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) strains[9].

Antioxidant & Anti-inflammatory Activity

Oxidative stress is a fundamental driver of inflammation. Pyrazole-4-carboxaldehyde derivatives neutralize free radicals through resonance stabilization. The presence of electron-donating groups (e.g., hydroxyls) on the phenyl rings attached to the heterocycle significantly increases the electron-donating capacity of the molecule[5]. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, derivatives such as 3-(4-hydroxyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate potent antioxidant activity, as the extended π -conjugation of the pyrazole ring stabilizes the newly formed radical[5].

Quantitative Data Summary

Table 1: Comparative Biological Activities of Key Pyrazole-4-Carbaldehyde Derivatives

Compound Designation	Structural Modification	Primary Biological Target	Activity Metric	Citation
Compound 7k	Pyrazole-quinoline-pyridine hybrid	EGFR (Anticancer)	IC ₅₀ = 0.51 ± 0.05 μM	[6]
Compound 3i	Pyrazole-based scaffold	VEGFR-2 (Anticancer)	IC ₅₀ = 8.93 nM	[7]
Compound 9	Polysubstituted pyrimidine-2-thione hybrid	NCI-60 Panel (Anticancer)	GI ₅₀ = 3.59 μM	[8]
Compound 7b	Pyrazole-quinoline-pyridine hybrid	FabH (Antimicrobial)	IC ₅₀ = 3.1 μM	[6]
Compound 61c	Pyrazole-thiobarbituric derivative	S. aureus (Antibacterial)	MIC = 16 μg/L	[1]
Compound 3f	3-(thiophene-2-yl)-1H-pyrazole	E. coli / S. aureus	Broad-spectrum inhibition	[9]

Conclusion & Future Perspectives

The pyrazole-4-carbaldehyde scaffold bridges the gap between synthetic accessibility and profound biological efficacy. By utilizing the Vilsmeier-Haack reaction to establish the core formyl-pyrazole structure, researchers can rapidly generate libraries of compounds targeting diverse pathologies—from multi-drug resistant bacteria to aggressive carcinomas. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly by enhancing aqueous solubility while maintaining the high binding affinities observed in in vitro kinase assays.

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